N-(2,4-Difluorophenyl)maleamic acid N-(2,4-Difluorophenyl)maleamic acid
Brand Name: Vulcanchem
CAS No.: 6954-64-9
VCID: VC7922167
InChI: InChI=1S/C14H21NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3
SMILES: C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

N-(2,4-Difluorophenyl)maleamic acid

CAS No.: 6954-64-9

Cat. No.: VC7922167

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Difluorophenyl)maleamic acid - 6954-64-9

Specification

CAS No. 6954-64-9
Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]cyclohexanamine
Standard InChI InChI=1S/C14H21NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3
Standard InChI Key UTJDSLDBTMBTJA-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1F)F)NC(=O)/C=C\C(=O)O
SMILES C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O
Canonical SMILES COC1=CC=CC=C1CNC2CCCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

N-(2,4-Difluorophenyl)maleamic acid is characterized by a maleamic acid core (C₄H₃O₃N) linked to a 2,4-difluorophenyl group. The IUPAC name (Z)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid reflects its cis-configured double bond and amide linkage . Key identifiers include:

PropertyValueSource
CAS No.6954-64-9
Molecular FormulaC₁₀H₇F₂NO₃
Molecular Weight227.16 g/mol
Melting Point195°C
Density1.492 g/cm³ (predicted)
Boiling Point415.9°C (predicted)

The crystal structure of analogous compounds, such as N-(2,4,5-trichlorophenyl)maleamic acid, reveals intramolecular hydrogen bonding (O—H⋯O) and planar configurations stabilized by π-π interactions . These features likely extend to the difluoro variant, influencing its reactivity and solid-state behavior.

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via a two-step process:

  • Maleanilic Acid Formation: Reacting 2,4-difluoroaniline with maleic anhydride in tetrahydrofuran (THF) yields N-(2,4-difluorophenyl)maleanilic acid.

  • Acid-Catalyzed Cyclization: Treatment with acetic anhydride/sodium acetate or phosphorus-based reagents (e.g., PPh₃-CBrCl₃) facilitates intramolecular cyclization to form N-arylmaleimides .

Reaction Scheme:

Maleic anhydride+2,4-DifluoroanilineTHFMaleanilic acidΔN-(2,4-Difluorophenyl)maleamic acid\text{Maleic anhydride} + \text{2,4-Difluoroaniline} \xrightarrow{\text{THF}} \text{Maleanilic acid} \xrightarrow{\Delta} \text{N-(2,4-Difluorophenyl)maleamic acid}

Optimized Conditions

  • Solvent: THF or toluene .

  • Temperature: Room temperature for initial reaction; elevated temperatures (70°C) for cyclization .

  • Yield: ~80–90% after recrystallization (ethanol) .

Comparative studies with chlorinated analogues (e.g., 2,4-dichlorophenyl derivatives) show similar synthetic pathways but variations in reaction kinetics due to fluorine’s electron-withdrawing effects .

Physical and Chemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at ~1663 cm⁻¹ (C=O stretch) and ~1511 cm⁻¹ (C-F stretch) .

  • NMR: 1H^1\text{H} NMR (CDCl₃) signals at δ 10.02 (s, NH), 8.86 (d, aromatic H), and 6.32 (d, vinyl H) .

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF); low in water .

  • Stability: Stable under ambient conditions but degrades at >200°C, releasing COₓ, HF, and NOₓ .

Biological and Chemical Applications

Pharmaceutical Intermediates

N-(2,4-Difluorophenyl)maleamic acid serves as a precursor to N-arylmaleimides, which are pivotal in:

  • Drug Design: Maleimides conjugate with thiols in proteins, enabling targeted drug delivery .

  • Polymer Chemistry: Cross-linking agents in thermosetting resins .

Agricultural Chemistry

Fluorinated maleamic acids are explored as intermediates for herbicides, leveraging fluorine’s bioactivity and metabolic stability .

Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Protective Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and respirators .

  • Storage: In airtight containers, away from oxidizers .

Comparative Analysis with Analogues

Dichloro vs. Difluorophenyl Derivatives

PropertyN-(2,4-Difluorophenyl)N-(2,4-Dichlorophenyl)
Molecular Weight227.16 g/mol260.07 g/mol
Melting Point195°C177–180°C
BioactivityModerateHigher (chlorine’s lipophilicity)

Trichlorophenyl Analogues

N-(2,4,5-Trichlorophenyl)maleamic acid exhibits enhanced crystallinity due to Cl⋯O interactions, absent in fluorine variants .

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on solvent-free cyclization using microwave irradiation, reducing environmental impact .

Computational Studies

DFT calculations predict N-(2,4-difluorophenyl)maleimide (derivative) as a potential kinase inhibitor, warranting experimental validation .

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